molecular formula C10H9N3O2 B2859592 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1823879-57-7

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B2859592
CAS No.: 1823879-57-7
M. Wt: 203.201
InChI Key: OQCWENIYLADANP-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is a compound that belongs to the class of nitrogen-containing heterocycles . It’s a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds . The compound is a yellow solid with a molecular weight of 203.2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H and 13C NMR spectroscopy, MS, and elemental analysis . The InChI code for the compound is 1S/C10H9N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2,(H,14,15) .


Physical and Chemical Properties Analysis

The compound is a yellow solid with a molecular weight of 203.2 . The storage temperature is room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is involved in the synthesis of various heterocyclic compounds. For instance, the condensation of substituted 2-benzyl-4-hydrazinopyrimidines with carboxylic acids like phenylpyruvic acid leads to hydrazones, which can cyclize to form derivatives of pyrimido[6,1-c][1,2,4]-triazine and 1,2,4-triazolo[4,3-c]pyrimidines (Danagulyan, Sahakyan, & Panosyan, 2012). This process highlights the compound's role in creating structurally diverse molecules.

Biologically Active Compounds

Triazolopyridines, including this compound derivatives, are known for their biological activity. A study describes a new method for synthesizing these compounds starting from 2-hydrazinopyridine and carboxylic acids. The key step involves cyclization using Lawesson's reagent, demonstrating the versatility of these compounds in pharmaceutical chemistry (Moulin, Martinez, & Fehrentz, 2006).

Fluorescent Compounds

The synthesis of fluorescent triazolopyridines is another significant application. Suzuki cross-coupling reactions were used to create two series of fluorescent compounds involving triazolopyridine halides and aryl or heteroaryl boronic acids. These compounds, including derivatives of this compound, demonstrate high quantum yields, making them valuable for various optical and electronic applications (Abarca, Aucejo, Ballesteros, Blanco, & Garcı́a-España, 2006).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-3-4-13-8(5-7)11-12-9(13)6-1-2-6/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCWENIYLADANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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